4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is a chemical compound that belongs to the class of heterocyclic organic compounds. This compound features a pyrrolo[2,3-b]pyridine core structure, which is significant in medicinal chemistry due to its biological activity and potential applications in drug development. The presence of iodine in its structure enhances its reactivity, making it a valuable intermediate in organic synthesis.
The compound can be synthesized through various methods, often involving the iodination of pyrrolo[2,3-b]pyridine derivatives. Its molecular formula is , and it has been the subject of research for its potential therapeutic properties.
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol is classified as:
The synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol typically involves several steps:
The synthesis requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor progress and confirm product identity.
The molecular structure of 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol consists of:
Key structural data include:
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol participates in various chemical reactions:
The reactivity profile is influenced by the electron-withdrawing nature of the iodine atom and the presence of the hydroxyl group, which can stabilize intermediates formed during reactions.
The mechanism by which 4-iodo-1H-pyrrolo[2,3-b]pyridin-6-ol exerts its biological effects often involves:
Research indicates that derivatives of this compound exhibit promising activity against certain cancer cell lines and may act as inhibitors for specific enzymes involved in disease progression.
Characterization techniques such as infrared spectroscopy and mass spectrometry provide insights into functional groups and molecular weight, confirming identity and purity.
4-Iodo-1H-pyrrolo[2,3-b]pyridin-6-ol has several scientific uses:
This compound exemplifies a versatile scaffold with significant potential across multiple fields within chemistry and medicine.
The strategic placement of iodine at the C4 position of the 7-azaindole core (1H-pyrrolo[2,3-b]pyridine) confers distinct electronic and steric properties critical for biological interactions. Iodine’s large van der Waals radius (198 pm) and polarizability create favorable halogen-bonding interactions with biomolecular targets, particularly kinases. For example, in fibroblast growth factor receptor (FGFR) inhibitors, the C4-iodo substituent enhances binding affinity by forming halogen bonds with backbone carbonyl groups in the ATP-binding pocket [5] [7]. This contrasts with smaller halogens like chlorine, which exhibit weaker halogen-bonding potential.
The iodine atom also serves as a versatile synthetic handle for cross-coupling reactions. Suzuki-Miyaura and Buchwald-Hartwig couplings readily occur at C4, enabling late-stage diversification for structure-activity relationship studies. Notably, the C4-iodo group exhibits superior reactivity in palladium-catalyzed couplings compared to bromo analogues due to enhanced oxidative addition kinetics [6]. However, steric hindrance from the adjacent N1-H can necessitate protective-group strategies (e.g., SEM protection) during functionalization [6].
Table 1: Influence of Halogen Substituents on Physicochemical and Bioactive Properties
Halogen Position | Van der Waals Radius (pm) | Halogen Bond Strength (kJ/mol) | Key Bioactive Role |
---|---|---|---|
4-Iodo | 198 | 15–20 | FGFR inhibition via halogen bonding |
6-Bromo | 185 | 10–15 | Reduced kinase affinity vs. iodo |
3-Iodo | 198 | 15–20 | Altered tautomerism at C6-OH site |
The 6-hydroxy group of 4-iodo-1H-pyrrolo[2,3-b]pyridine exhibits tautomeric equilibrium between keto (pyridinone) and enol (hydroxypyridine) forms. X-ray crystallography and nuclear magnetic resonance studies confirm that the keto form predominates in solid and solution states, establishing a lactam-like N1–C6=O motif [5] [7]. This creates a complementary hydrogen-bonding donor-acceptor pair:
This pharmacophore mimics adenine’s binding mode in kinase active sites, enabling high-affinity interactions. For instance, in colony-stimulating factor 1 receptor (CSF1R) inhibitors, the scaffold’s hydrogen-bonding network anchors the molecule to the hinge region via:
Density functional theory calculations further reveal that iodine substitution at C4 minimally perturbs this hydrogen-bonding motif while enhancing hydrophobic contacts in adjacent subsites [5].
Bioisosteric replacement of iodine with bromo or cyano groups significantly alters target engagement and physicochemical profiles:
Bromo Analogues: 6-Bromo-4-iodo-1H-pyrrolo[2,3-b]pyridine (PubChem CID: 53413037) exhibits reduced kinase inhibition potency due to bromine’s weaker halogen-bonding capability (∼30% lower affinity for FGFR1 vs. iodo analogue) [4]. However, bromo derivatives demonstrate enhanced solubility in polar aprotic solvents, facilitating formulation [7].
Cyano Derivatives: Cyano-substituted pyrrolopyridines (e.g., 4-cyano-1H-pyrrolo[2,3-b]pyridine) engage targets through dipole interactions rather than halogen bonding. In α-synuclein fibril binding assays, cyano analogues show Ki values of 3.5–123 nanomolar but exhibit 3–5-fold lower blood-brain barrier penetration (cLogP ∼2.87–4.61) compared to iodo derivatives (cLogP ∼5.15) [10].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5